

discovery and development of PF-4479745

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Compound of Interest

Compound Name: PF-4479745
CAS No.: 1065110-43-1
Cat. No.: B610036

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An in-depth analysis of PF-00477736, a potent and selective Checkpoint Kinase 1 (Chk1) inhibitor, reveals its strategic role in oncology as a potentiator of DNA-damaging chemotherapy. Developed to exploit the genomic instability of cancer cells, this molecule targets a critical node in the DNA Damage Response (DDR) pathway, offering a therapeutic window for cancers with specific genetic defects, such as p53 mutations.

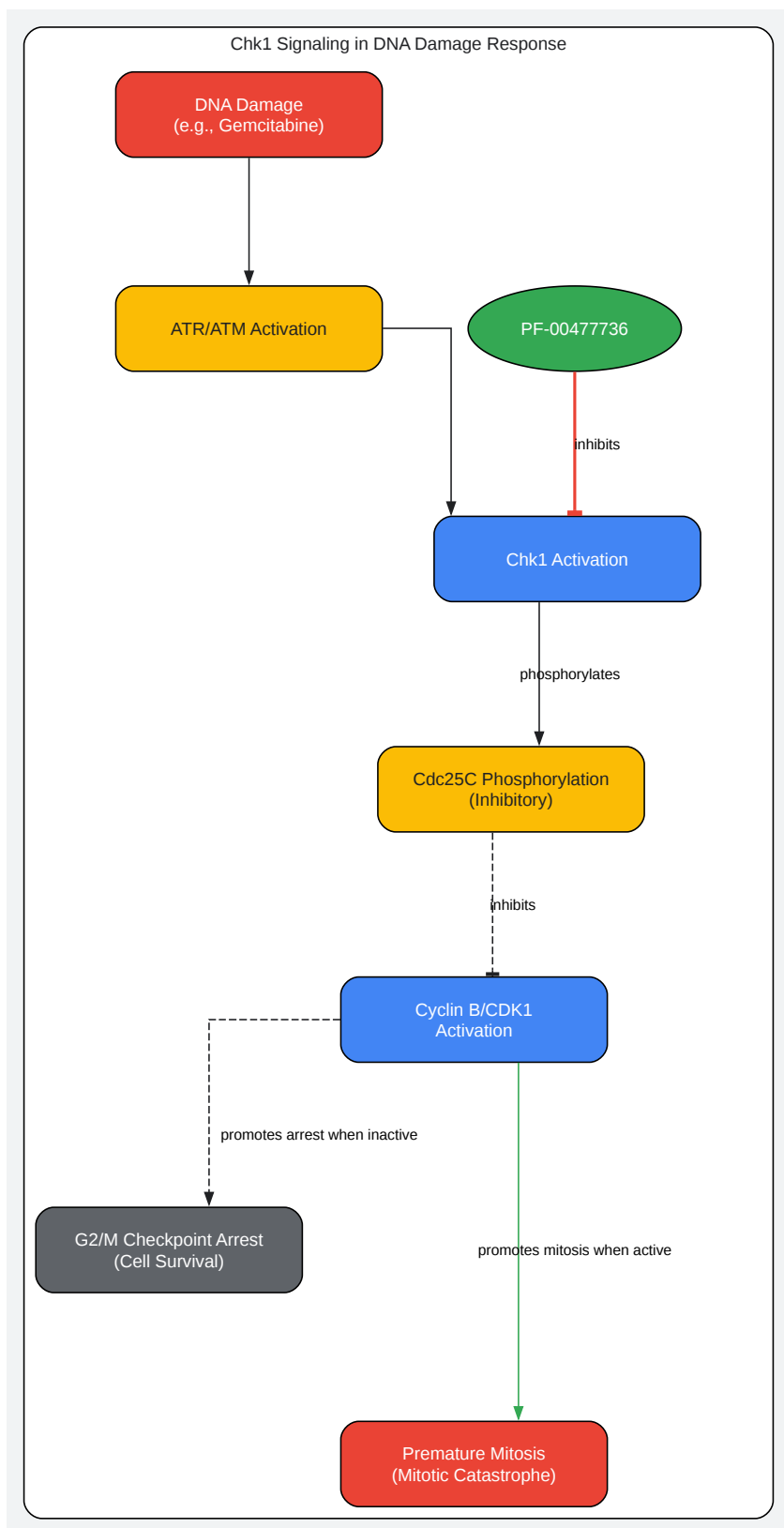
Discovery and Rationale

The development of PF-00477736 is rooted in the concept of synthetic lethality. Many tumors have a defective G1 checkpoint due to mutations in the p53 tumor suppressor gene.^[1] This makes them heavily reliant on the S and G2-M checkpoints for DNA repair and survival, particularly when challenged with cytotoxic agents that induce DNA damage.^[1] Checkpoint Kinase 1 (Chk1) is a pivotal kinase that governs these remaining checkpoints.^{[1][2]} The therapeutic strategy is that inhibiting Chk1 in p53-deficient cancer cells will override this last defense mechanism, leading to catastrophic mitotic entry with damaged DNA and subsequent cell death, while leaving normal, p53-competent cells relatively unharmed.^{[1][3]}

PF-00477736 was identified as a potent, ATP-competitive small-molecule inhibitor of Chk1, designed to breach this last checkpoint defense in tumor cells.^{[1][3]}

Mechanism of Action and Signaling Pathway

Upon DNA damage, Chk1 is activated and phosphorylates downstream targets like Cdc25C, preventing its entry into the nucleus and thereby inhibiting the activation of the Cyclin B-CDK1 complex required for mitotic entry. By inhibiting Chk1, PF-00477736 prevents these phosphorylation events, allowing damaged cells to prematurely enter mitosis, a process termed "mitotic catastrophe," which ultimately leads to apoptosis.[4]



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Caption: Simplified Chk1 signaling pathway and the inhibitory action of PF-00477736.

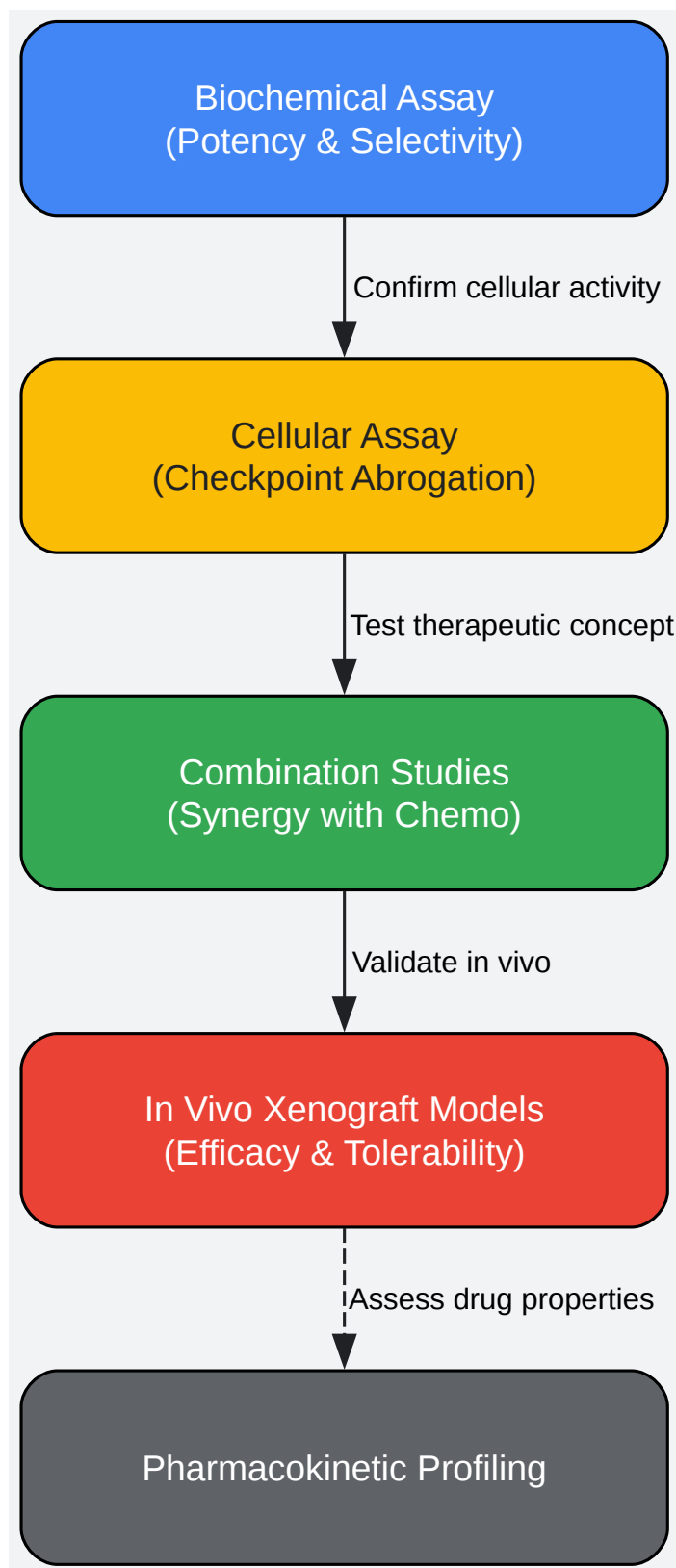
Biochemical and Cellular Potency

PF-00477736 demonstrates high potency for Chk1 with significant selectivity over other kinases, including the structurally similar Chk2 and the key cell cycle kinase CDK1. This selectivity is crucial for minimizing off-target effects.

Parameter	Target/Cell Line	Value	Reference
Ki	Chk1	0.49 nM	[1][3][5]
IC50	Chk1	0.49 nM	[5]
Chk2	47 nM	[4][5]	
CDK1	9.9 μ M	[5]	
VEGFR2	8 nM	[4]	
Fms (CSF1R)	10 nM	[4]	
EC50	G2 Arrest Abrogation (CA46 cells)	45 nM	[5]
G2 Arrest Abrogation (HeLa cells)	38 nM	[5]	
G2 Arrest Abrogation (HT29 cells)	42 nM	[5]	

Preclinical Development Workflow

The preclinical evaluation of PF-00477736 followed a standard drug discovery cascade, moving from biochemical validation to cellular assays and finally to in vivo animal models to confirm its therapeutic hypothesis.



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Caption: Preclinical evaluation workflow for PF-00477736.

In Vivo Efficacy and Pharmacokinetics

In animal models, PF-00477736 demonstrated its ability to enhance the anti-tumor activity of gemcitabine in a dose-dependent manner without increasing the systemic toxicity commonly associated with cytotoxic agents.[1][5] This suggests a favorable therapeutic index, selectively targeting cancer cells over normal proliferating cells.[3][5]

Parameter	Species	Value	Dosing	Reference
Terminal Half-life (T1/2)	Rat	2.9 hours	4 mg/kg i.v.	[4]
AUC	Rat	5.72 µg·hr/mL	4 mg/kg i.v.	[4]
Plasma Clearance (CLp)	Rat	11.8 mL/min/kg	4 mg/kg i.v.	[4]

Experimental Protocols

Biochemical Kinase Assay (Coupled-Enzyme Assay)

The inhibitory activity of PF-00477736 on Chk1 was determined using a coupled-enzyme assay.

- **Reaction Mixture:** The assay was performed in a 96-well plate containing a buffer of 50 mM TRIS (pH 7.5), 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, and 28 units of lactate dehydrogenase.
- **Enzyme and Substrate:** Recombinant Chk1 enzyme was incubated with its specific peptide substrate.
- **Initiation:** The reaction was initiated by the addition of ATP.
- **Detection:** The conversion of NADH to NAD⁺, which is stoichiometrically coupled to ADP formation by pyruvate kinase and lactate dehydrogenase, was monitored by the decrease in absorbance at 340 nm.

- Analysis: Ki values were calculated from the reaction rates at different inhibitor concentrations.[4]

Cellular Checkpoint Abrogation Assay (Dot-Blot)

This assay measured the ability of PF-00477736 to override a DNA damage-induced G2 checkpoint.

- Cell Culture: p53-mutated human cancer cell lines (e.g., CA46, HeLa, HT29) were cultured under standard conditions.[5]
- Induction of Arrest: Cells were treated with a DNA-damaging agent, such as camptothecin, to induce G2 cell cycle arrest.[5]
- Inhibitor Treatment: Cells were then incubated with varying concentrations of PF-00477736.
- Analysis: Checkpoint abrogation was quantified by measuring the phosphorylation of a key cell cycle protein (e.g., histone H3) via a dot-blot assay, which indicates entry into mitosis. EC50 values were determined from the dose-response curves.[5]

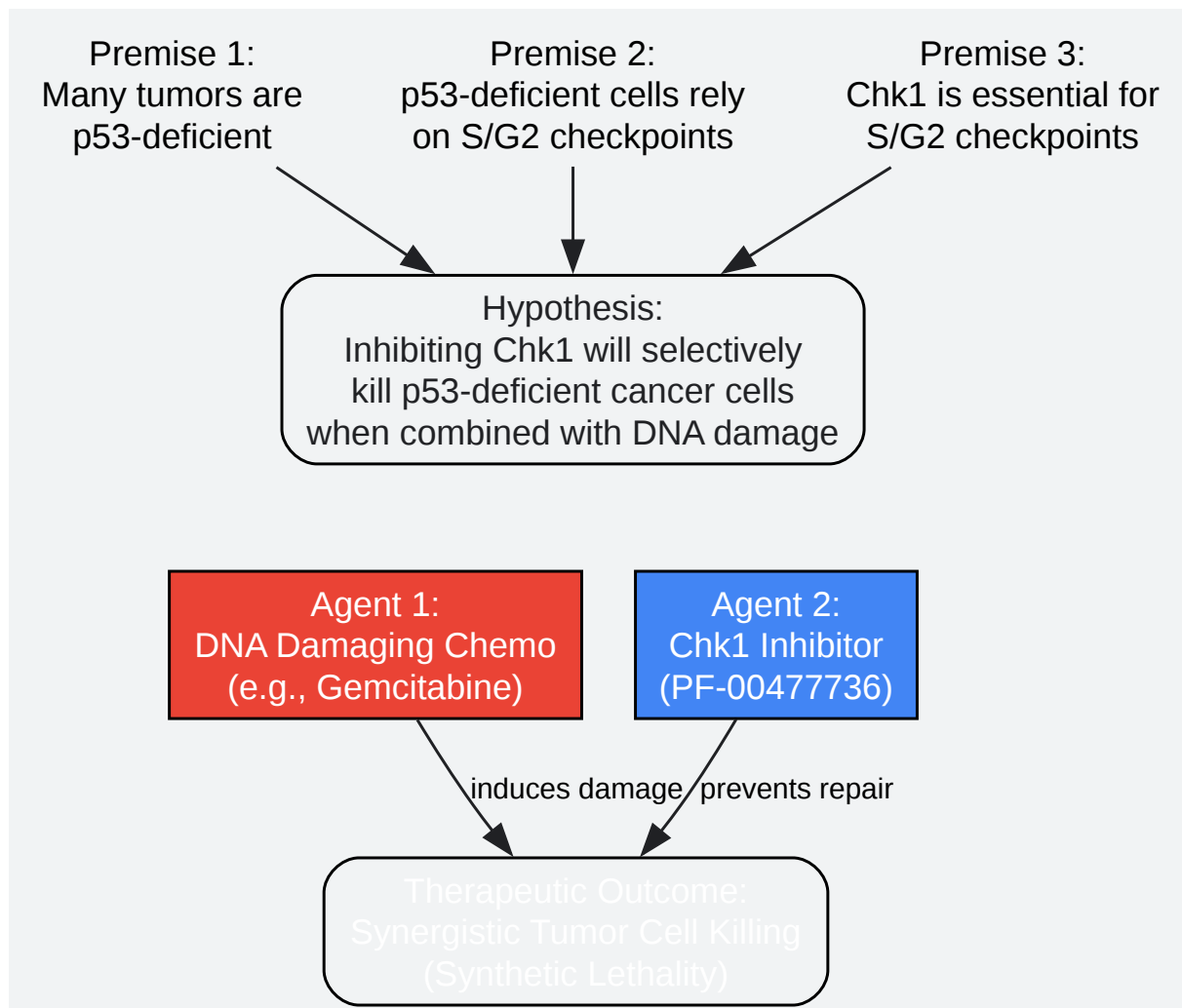
In Vivo Xenograft Studies

The in vivo efficacy was evaluated in mouse xenograft models.

- Model System: Nude mice were subcutaneously implanted with human tumor cells, such as Colo205.[5]
- Treatment Groups: Once tumors reached a specified volume, mice were randomized into groups: vehicle control, gemcitabine alone, PF-00477736 alone, and the combination of gemcitabine and PF-00477736.
- Dosing: Gemcitabine was administered at its maximum tolerated dose, and PF-00477736 was given at various doses.[5]
- Endpoints: Tumor volume was measured regularly. Systemic toxicity was monitored by assessing body weight changes.[5] The potentiation of anti-tumor activity was determined by comparing tumor growth inhibition between the combination group and the single-agent groups.[1]

Logical Framework for Combination Therapy

The decision to pursue PF-00477736 as a combination agent is based on a clear synthetic lethality hypothesis.



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Caption: Logical framework for the synthetic lethality approach using PF-00477736.

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